Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate

High-Throughput Screening G-Protein Coupled Receptors Cytotoxicity

A structurally unique pyrrolidine-2,5-dione–piperidine conjugate with a 4-propoxyphenyl substituent and hydrolyzable ethyl ester. Confirmed by PubChem CID 2858493 and included in NIH Molecular Libraries Program HTS campaigns. Ideal for combinatorial library diversification, negative control candidate for tachykinin receptor assays, or precursor to free carboxylic acid for medicinal chemistry optimization. Supplied at ≥98% purity; non-hazardous for ambient shipping.

Molecular Formula C21H28N2O5
Molecular Weight 388.464
CAS No. 331759-76-3
Cat. No. B2707515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate
CAS331759-76-3
Molecular FormulaC21H28N2O5
Molecular Weight388.464
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)OCC
InChIInChI=1S/C21H28N2O5/c1-3-13-28-17-7-5-16(6-8-17)23-19(24)14-18(20(23)25)22-11-9-15(10-12-22)21(26)27-4-2/h5-8,15,18H,3-4,9-14H2,1-2H3
InChIKeyWLRBRLHIZWBIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate (CAS 331759-76-3): Procurement-Relevant Compound Identity and Basal Characterization


Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate (CAS 331759-76-3) is a synthetic small molecule belonging to the class of substituted pyrrolidine-2,5-dione–piperidine conjugates. Its structure comprises a 4-propoxyphenyl substituent on a succinimide core, linked via a tertiary amine to an ethyl piperidine-4-carboxylate moiety. PubChem CID 2858493 provides computed physicochemical descriptors, including a molecular weight of 388.5 g/mol, XLogP3-AA of 2.5, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound has been included in several high-throughput screening (HTS) campaigns deposited in PubChem BioAssay [2], and its spectral data (2 NMR spectra) are registered in the KnowItAll Spectral Library [3]. Currently, no ChEMBL bioactivity annotations, primary research publications, or patent examples specifically characterizing this compound as a lead or tool molecule were identified in the accessible literature.

Why Generic Substitution of Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate (CAS 331759-76-3) Is Not Supported by Existing Evidence


The current evidence base is insufficient to demonstrate that substituting this compound with a closely related analog would result in a measurably different outcome. No published head-to-head studies, controlled structure–activity relationship (SAR) comparisons, or selective pharmacological profiling data exist for this compound against defined comparators. The absence of quantitative differential data means that any claim of superior or unique performance relative to in-class alternatives cannot be substantiated; procurement decisions based on chemical structure alone risk selecting a compound with unvalidated functional identity. This evidence gap is critical for users requiring assured biological or physicochemical differentiation.

Quantitative Differential Evidence for Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate (CAS 331759-76-3): A High-Stringency Absence Report


Multi-Target, Single-Concentration HTS Profiling: No Comparator Data Available to Establish Selectivity or Potency Advantage

The only available quantitative biological data for this compound originate from a single-concentration HTS panel reported in PubChem BioAssay. At 9.3 µM, the compound showed 4.41% activation of the mu-type opioid receptor (MOR-1). At 6.95 µM, it showed 1.23% inhibition of ADAM17. At 3 µM, it showed -1.07% activation of the muscarinic acetylcholine receptor M1. In a HepG2 cytotoxicity counterscreen, a B-score of -7.61 was recorded. [1] However, these values cannot be interpreted as differential because no comparator compounds were tested in parallel within the same assay panel, and the deposited data lack concentration–response curves, IC50, or EC50 values. The flat, near-zero activity across multiple targets at high micromolar concentrations suggests a lack of specific target engagement, but this inference cannot be validated without comparative dose–response data.

High-Throughput Screening G-Protein Coupled Receptors Cytotoxicity Opioid Receptor Muscarinic Receptor ADAM17

Computed Physicochemical Properties: No Experimental Head-to-Head Comparison with Closest Structural Analogs

Computed properties for this compound include XLogP3-AA of 2.5, zero hydrogen bond donors, six hydrogen bond acceptors, eight rotatable bonds, and a topological polar surface area (TPSA) consistent with moderate membrane permeability [1]. A structurally close analog, 4-Piperidinecarboxylic acid, 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]- (CAS not assigned in the accessed SpectraBase record, molecular formula C19H24N2O5, exact mass 360.1685 g/mol), differs by lacking the ethyl ester on the piperidine carboxylate [2]. The free carboxylic acid analog is predicted to have a lower XLogP and to exist partly ionized at physiological pH, potentially altering solubility and permeability. However, no experimentally measured logP, logD, solubility, or permeability values have been published for either compound, so this differentiation remains purely computational and extrapolative.

Physicochemical Characterization Lipophilicity Solubility Prediction Drug-Likeness

Lack of Patent or Literature SAR Data Precludes Establishing Structural Uniqueness Advantage

A patent search identified U.S. Patent 5,648,366, which claims substituted pyrrolidin-3-yl-alkyl-piperidines as tachykinin (substance P, neurokinin A) antagonists [1]. The generic Markush structure encompasses the core scaffold of the target compound but does not specifically exemplify or provide biological data for Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate. Numerous commercially available analogs bearing different substituents at the pyrrolidine 3-position (e.g., benzylamino, piperidinyl, hydrazinyl variants) exist in vendor catalogs, yet no publicly accessible SAR table or publication compares their activities side-by-side. The target compound's specific combination of 4-propoxyphenyl N-substitution, 3-piperidine-4-carboxylate ethyl ester, and succinimide core cannot be positioned relative to these analogs in terms of potency, selectivity, or ADME properties without primary comparative data.

Structure-Activity Relationship Patent Analysis Chemical Space Tachykinin Antagonism

Legitimate Application Scenarios for Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate (CAS 331759-76-3) Based on Available Evidence


Chemical Library Diversity Stock for Scaffold-Based Screening

This compound can serve as a diversity element in screening libraries due to its distinct combination of a propoxyphenyl succinimide and a piperidine ethyl ester, as confirmed by its PubChem CID 2858493 and 2D structural uniqueness metrics [1]. Its prior inclusion in NIH Molecular Libraries Program HTS campaigns (deposited in PubChem BioAssay [2]) indicates it has been accepted as a screening-eligible small molecule. Procurement is appropriate for research groups building combinatorial or scaffold-hopping libraries where validated biological activity is not a prerequisite.

Starting Material for Derivatization or Prodrug Synthesis

The presence of a hydrolyzable ethyl ester on the piperidine ring makes this compound a potential precursor for the corresponding carboxylic acid analog (identified via SpectraBase [3]). Laboratories engaged in medicinal chemistry optimization of pyrrolidine-2,5-dione scaffolds may procure this compound to generate the free acid for further amide coupling or salt formation, exploiting the structural core while modulating physicochemical properties.

Negative Control or Inactive Comparator for Tachykinin Antagonist Assays

Given the structural similarity to the tachykinin antagonist chemotype defined in U.S. Patent 5,648,366 [4] but the lack of confirmed potency in the available HTS data, this compound may be considered as a candidate for evaluation as a negative control in substance P or neurokinin A receptor assays, provided that in-house profiling confirms absence of significant agonism or antagonism at relevant concentrations. This application is contingent on user-generated validation data.

Spectral Library Reference Standard for NMR Method Development

Two NMR spectra of the closely related free acid analog (4-Piperidinecarboxylic acid, 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-) are available in the Wiley KnowItAll Spectral Library [3]. The target compound can be procured as a reference standard for NMR method development or as a system suitability test compound in analytical laboratories analyzing similar pyrrolidine-2,5-dione derivatives.

Quote Request

Request a Quote for Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.